(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, an indole moiety, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-hydroxyaniline with 1-methyl-1H-indole-3-carbaldehyde in the presence of a base, followed by cyclization with a thioamide under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine bond can be reduced to form amine derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one: Lacks the methyl group on the indole moiety.
(5Z)-2-[(4-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one: Hydroxy group is positioned differently on the phenyl ring.
Uniqueness
The presence of the methyl group on the indole moiety and the specific positioning of the hydroxy group on the phenyl ring contribute to the unique chemical and biological properties of (5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one. These structural features can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
Molecular Formula |
C19H15N3O2S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
(5Z)-2-(3-hydroxyphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15N3O2S/c1-22-11-12(15-7-2-3-8-16(15)22)9-17-18(24)21-19(25-17)20-13-5-4-6-14(23)10-13/h2-11,23H,1H3,(H,20,21,24)/b17-9- |
InChI Key |
HDTNBJSEGDTYSE-MFOYZWKCSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=CC(=CC=C4)O)S3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC(=CC=C4)O)S3 |
Origin of Product |
United States |
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